Biotin-Aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-aniline, also known as N-(4-aminophenethyl)-biotinamide, is a compound with the molecular formula C18H26N4O2S and a molecular weight of 362.49 g/mol . It is a derivative of biotin, a water-soluble B-vitamin, and aniline, an organic compound with an amino group attached to a benzene ring. This compound is primarily used as a probe for labeling RNA and DNA due to its high reactivity and specificity .
Mechanism of Action
Target of Action
Biotin-Aniline (Btn-An) is a probe that reacts strongly to RNA and DNA . It is primarily used to capture subcellular transcriptomes in living cells with high spatial specificity . The primary targets of this compound are the RNA and DNA molecules within the cell .
Mode of Action
This compound is a superior substrate for APEX2-mediated proximity labeling of RNA . This process involves the use of the APEX2 enzyme to label RNA molecules in close proximity, allowing for the identification and study of RNA within specific cellular compartments .
Biochemical Pathways
Biotin, a component of this compound, is a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway .
Pharmacokinetics
Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose . The clearance of biotin from the circulation is rapid and mainly through urine .
Result of Action
The result of this compound’s action is the specific labeling of RNA within the mitochondria of cells . This allows for the study of RNA within specific cellular compartments, providing valuable insights into cellular function and the role of RNA in various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of biotin synthesis can be affected by the availability of ATP and the presence of specific enzymes . Additionally, the action of this compound may be influenced by the specific cellular environment, including the presence of other molecules and the pH of the environment .
Biochemical Analysis
Biochemical Properties
Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .
Metabolic Pathways
This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotin-aniline involves the reaction of biotin with aniline under specific conditions. One common method is the coupling of biotin with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-aniline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biotin-quinone derivatives.
Reduction: Reduction of this compound can yield biotin-amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include biotin-quinone, biotin-amine, and various substituted biotin derivatives .
Scientific Research Applications
Biotin-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a probe for labeling and detecting specific molecules in chemical reactions.
Medicine: It is used in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: This compound is utilized in the development of biosensors and other analytical tools.
Comparison with Similar Compounds
Biotin-aniline is compared with other similar compounds such as biotin-phenol and biotinyl tyramide:
Biotin-phenol: This compound is a superior substrate for APEX2-mediated labeling, offering higher efficiency and specificity.
Biotinyl tyramide: This compound provides better labeling efficiency and spatial specificity compared to biotinyl tyramide.
List of Similar Compounds
- Biotin-phenol
- Biotinyl tyramide
- Biotin-PEG-NH2
- Biotin-conjugated propargyl amine
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRICHWBPPWDZ-ZOBUZTSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.